

# Technical Support Center: Optimization of Sample Cleanup for Meldonium Analysis

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## Compound of Interest

Compound Name: *Mildronate-d3*

Cat. No.: *B1155446*

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Welcome to the technical support center for meldonium analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during sample cleanup for the analysis of meldonium. Here, we move beyond simple procedural lists to explain the "why" behind each step, ensuring robust and reproducible results.

## I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding meldonium analysis, providing concise and authoritative answers.

Q1: Why is meldonium analysis considered challenging?

A1: The primary challenge in meldonium analysis lies in its chemical properties. Meldonium is a highly polar, zwitterionic compound with a permanent positive charge. This makes it difficult to efficiently extract from complex biological matrices like urine and plasma using traditional reversed-phase liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods.<sup>[1][2]</sup> Consequently, it is prone to significant matrix effects, which can suppress or enhance the analyte signal during LC-MS analysis, leading to inaccurate quantification.<sup>[1]</sup>

Q2: What are the most common sample preparation techniques for meldonium analysis?

A2: The three most prevalent techniques are:

- "Dilute-and-Shoot": This is the simplest method, involving only the dilution of the sample (typically urine) before injection into the LC-MS system.[\[1\]\[3\]](#) While fast and ensuring no loss of the target compound during extraction, it is highly susceptible to matrix effects.[\[1\]\[3\]](#)
- Protein Precipitation (PPT): Primarily used for plasma and serum samples, this technique uses a solvent (like acetonitrile) or an acid to precipitate and remove proteins, which are a major source of matrix interference.
- Solid-Phase Extraction (SPE): This is a more selective and effective technique for cleaning up complex samples. It involves passing the liquid sample through a solid adsorbent (the SPE cartridge) that retains the analyte, while interfering compounds are washed away. The purified analyte is then eluted for analysis. Mixed-mode SPE, particularly cation exchange, is often effective for meldonium.[\[4\]\[5\]](#)

Q3: Is an internal standard necessary for meldonium quantification?

A3: Absolutely. Due to the high potential for matrix effects and variability in extraction recovery, an internal standard (IS) is crucial for accurate and precise quantification. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Meldonium-D3.[\[6\]](#) A SIL IS co-elutes with the analyte and experiences similar matrix effects and extraction losses, allowing for reliable correction of the analyte signal.[\[7\]\[8\]](#)

Q4: What are the World Anti-Doping Agency (WADA) guidelines for meldonium analysis?

A4: WADA has included meldonium on its Prohibited List.[\[9\]](#) For a sample to be confirmed positive, the analysis must meet specific criteria for identification, typically involving the detection of the precursor ion and a set number of product ions with the correct ratios using mass spectrometry.[\[10\]\[11\]](#) WADA also establishes Minimum Required Performance Levels (MRPLs) for its accredited laboratories to ensure they can detect the substance at a harmonized level.[\[12\]](#)

## II. Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem	Potential Cause	Troubleshooting Steps & Explanations
<p>Low/No Meldonium Recovery in SPE</p>	<p>1. Inappropriate Sorbent Chemistry: Meldonium's high polarity and permanent positive charge make it unsuitable for traditional reversed-phase (e.g., C18) or anion exchange sorbents.</p>	<p>Solution: Utilize a mixed-mode cation exchange SPE sorbent. This type of sorbent offers a dual retention mechanism: a non-polar component (like C8) for hydrophobic interactions and a cation exchange component (like sulfonic acid) that strongly interacts with the positively charged meldonium. [4][5] This ensures better retention of the polar analyte. Polymeric sorbents can also offer higher capacity and stability across a wider pH range compared to silica-based sorbents.[13]</p>
<p>2. Suboptimal Sample Loading Conditions: If the pH of the sample is not appropriate, meldonium may not be efficiently retained on the sorbent.</p>	<p>Solution: Adjust the pH of the sample to be at least 2 pH units below the pKa of any acidic functional groups on the sorbent to ensure full ionization of the cation exchange groups. For meldonium, loading under neutral or slightly acidic conditions (e.g., pH 6) is generally effective for cation exchange retention.</p>	

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### 3. Analyte Breakthrough

During Washing: The wash solvent may be too strong, prematurely eluting the meldonium.

Solution: Optimize the wash step. The goal is to use the strongest possible solvent that removes interferences without eluting the analyte. For a mixed-mode cation exchange sorbent, a wash with a high percentage of organic solvent (e.g., methanol) can remove non-polar interferences, while an acidic wash (e.g., with formic acid) can remove basic interferences without disrupting the strong cation exchange interaction with meldonium.

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4. Incomplete Elution: The elution solvent is not strong enough to disrupt the interaction between meldonium and the sorbent.

Solution: To elute meldonium from a cation exchange sorbent, you need to disrupt the ionic interaction. This is typically achieved by using a solvent with a high ionic strength or a high pH to neutralize the charge on the analyte or sorbent. A common and effective elution solvent is a mixture of an organic solvent (e.g., methanol) with a small percentage of a volatile base, such as ammonium hydroxide (e.g., 5% NH<sub>4</sub>OH in methanol).

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High Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS

1. Insufficient Sample Cleanup: Co-eluting endogenous compounds from the sample matrix (e.g., salts, phospholipids) compete with

Solution: Implement a more rigorous sample cleanup method. Solid-phase extraction (SPE) is highly recommended over "dilute-and-shoot" or

meldonium for ionization in the mass spectrometer's source.

[14] This is a common issue with the "dilute-and-shoot" method.[1][3][15]

simple protein precipitation to remove a broader range of interfering compounds.[4] For plasma samples, ensure efficient protein removal through optimized protein precipitation before any further cleanup.

## 2. Suboptimal

Chromatographic Separation: Meldonium may be co-eluting with matrix components that were not removed during sample preparation.

Solution: Optimize your liquid chromatography method. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is well-suited for highly polar compounds like meldonium and can provide better retention and separation from less polar matrix components that are often problematic in reversed-phase chromatography.[6][16]

## 3. Inappropriate Internal

Standard: The internal standard is not adequately compensating for the matrix effects.

Solution: Use a stable isotope-labeled (SIL) internal standard (e.g., Meldonium-D3). A SIL IS has nearly identical physicochemical properties to the analyte and will be affected by matrix effects in the same way, providing the most accurate correction.[7][8]

Poor Reproducibility (High %RSD)

1. Inconsistent Sample Processing: Variability in manual sample preparation steps, such as pipetting, vortexing, or timing, can lead to inconsistent results.

Solution: Standardize all steps of the sample preparation protocol. Use calibrated pipettes and ensure consistent vortexing times and speeds. For SPE, consider using an

automated system to improve precision.

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2. SPE Cartridge Variability: Inconsistent packing of SPE cartridges can lead to channeling and variable recoveries.	Solution: Use high-quality SPE cartridges from a reputable manufacturer. If the problem persists, evaluate a different brand or lot of cartridges.
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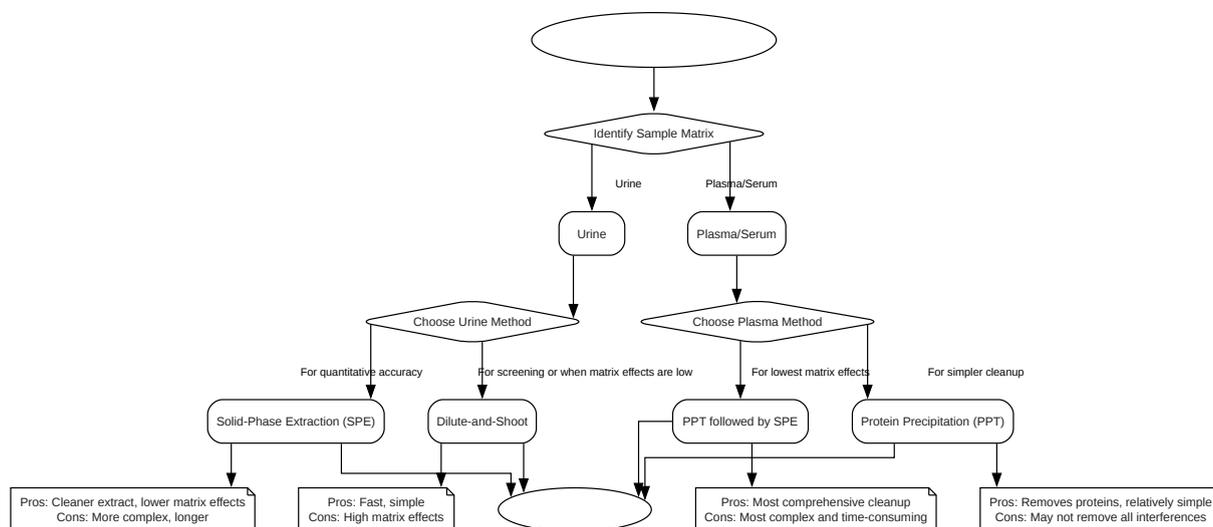
3. Instability of Meldonium in the Processed Sample: Meldonium may degrade in the final extract before analysis.	Solution: Analyze the samples as soon as possible after preparation. If storage is necessary, perform stability studies to determine the appropriate storage conditions (e.g., temperature, duration) for the final extract.
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### III. Experimental Protocols & Workflows

Here are detailed, step-by-step methodologies for common sample cleanup techniques for meldonium analysis.

#### Workflow for Selecting a Sample Cleanup Method



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Caption: Decision tree for selecting a meldonium sample cleanup method.

## Protocol 1: "Dilute-and-Shoot" for Urine Samples

This method is best suited for screening purposes or when high-throughput is prioritized over the utmost quantitative accuracy.

Materials:

- Urine sample

- Meldonium-D3 internal standard (IS) working solution
- Deionized water or mobile phase A
- Vortex mixer
- Centrifuge
- Autosampler vials

Procedure:

- Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
- Centrifuge the urine sample at  $\geq 10,000 \times g$  for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine:
  - 90  $\mu\text{L}$  of the urine supernatant
  - 10  $\mu\text{L}$  of Meldonium-D3 IS working solution
  - 900  $\mu\text{L}$  of deionized water or mobile phase A (this is a 1:10 dilution, which can be adjusted as needed).
- Vortex the mixture for 30 seconds.
- Transfer the diluted sample to an autosampler vial.
- Inject into the LC-MS/MS system.

## Protocol 2: Protein Precipitation (PPT) for Plasma/Serum Samples

This is a fundamental step for removing the bulk of proteins from plasma or serum.

Materials:

- Plasma/serum sample

- Meldonium-D3 IS working solution
- Ice-cold acetonitrile
- Vortex mixer
- Centrifuge capable of refrigeration
- Autosampler vials

Procedure:

- In a microcentrifuge tube, add 100  $\mu$ L of plasma or serum.
- Add 10  $\mu$ L of Meldonium-D3 IS working solution.
- Add 300  $\mu$ L of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
- Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
- Incubate at  $-20^{\circ}\text{C}$  for 20 minutes to enhance protein precipitation.[\[17\]](#)
- Centrifuge at  $\geq 14,000 \times g$  for 10 minutes at  $4^{\circ}\text{C}$  to pellet the precipitated proteins.[\[17\]](#)
- Carefully transfer the supernatant to a clean tube or an autosampler vial.
- The sample can be injected directly or evaporated and reconstituted in mobile phase if a concentration step is needed.

## Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples

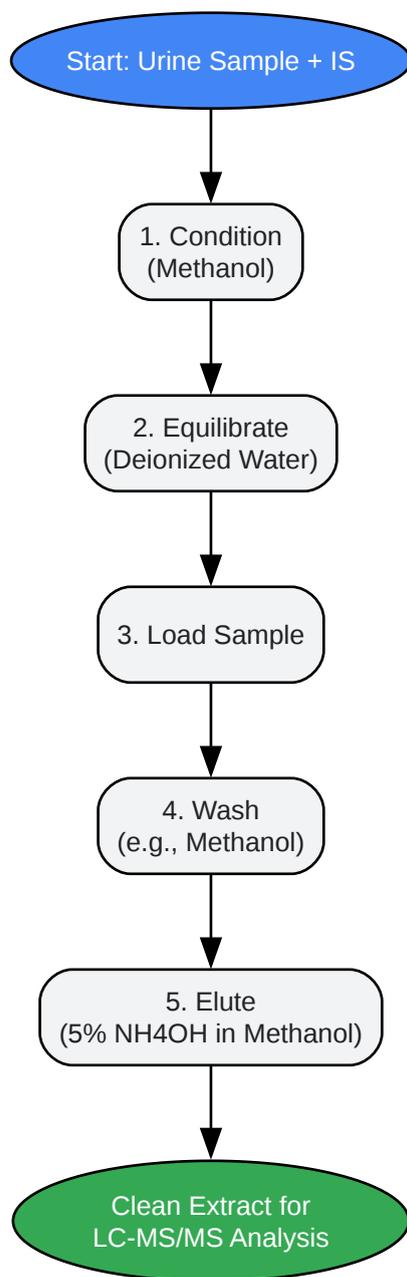
This protocol uses a mixed-mode cation exchange sorbent for optimal cleanup and recovery.

Materials:

- Urine sample
- Meldonium-D3 IS working solution

- Mixed-mode strong cation exchange (SCX) SPE cartridges (e.g., polymeric or silica-based)
- Methanol
- Deionized water
- 5% Ammonium hydroxide in methanol
- SPE manifold (vacuum or positive pressure)
- Vortex mixer
- Centrifuge

SPE Workflow Diagram



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Caption: General workflow for Solid-Phase Extraction (SPE).

Procedure:

- Sample Pre-treatment:
  - To 1 mL of urine, add 10  $\mu$ L of Meldonium-D3 IS working solution.

- Vortex and centrifuge at  $\geq 3,000 \times g$  for 5 minutes.
- SPE Cartridge Conditioning:
  - Pass 1 mL of methanol through the SCX cartridge.
- SPE Cartridge Equilibration:
  - Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
- Sample Loading:
  - Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
- Washing:
  - Wash the cartridge with 1 mL of deionized water to remove polar interferences.
  - Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
- Elution:
  - Elute the meldonium and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier disrupts the ionic bond with the cation exchanger, releasing the analyte.
- Final Preparation:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
  - Reconstitute the residue in 100  $\mu\text{L}$  of the initial mobile phase.
  - Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

## IV. References

- [Identification of meldonium in the urine of volunteers using high-performance liquid chromatography-tandem mass spectrometry after consumption of milk of cows treated with a

preventive course of the veterinary drug Emidonol®]. (n.d.). PubMed. Retrieved February 9, 2026, from [\[Link\]](#)

- Kim, J., Kim, S., Lee, J., & Kim, D. (n.d.). Method for Screening and Confirming Meldonium in Human Urine by High- Resolution Mass Spectrometry and Identification of Endogen. SciSpace. Retrieved February 9, 2026, from [\[Link\]](#)
- Pidpruzhnykov, Y. V., Sabko, V. E., Iurchenko, V. V., & Zupanets, I. A. (2011). UPLC-MS/MS method for bioequivalence study of oral drugs of meldonium. ResearchGate. Retrieved February 9, 2026, from [\[Link\]](#)
- Görgens, C., Guddat, S., Dib, J., Geyer, H., Schänzer, W., & Thevis, M. (2015). Mildronate (Meldonium) in professional sports – monitoring doping control urine samples using hydrophilic interaction liquid chromatography - high resolution/high accuracy mass spectrometry. ResearchGate. Retrieved February 9, 2026, from [\[Link\]](#)
- Kim, Y., Jeon, M., Min, H., & Kim, K. H. (2018). Method for screening and confirming meldonium in human urine by high-resolution mass spectrometry and identification of endogenous interferences for anti-doping testing. ResearchGate. Retrieved February 9, 2026, from [\[Link\]](#)
- Porvair Sciences. (2020, November 23). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. Chromatography Today. Retrieved February 9, 2026, from [\[Link\]](#)
- Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Retrieved February 9, 2026, from [\[Link\]](#)
- Görgens, C., Guddat, S., Dib, J., Geyer, H., Schänzer, W., & Thevis, M. (2015). Mildronate (Meldonium) in professional sports – monitoring doping control urine samples using hydrophilic interaction liquid chromatography - high resolution/high accuracy mass spectrometry. PMC. Retrieved February 9, 2026, from [\[Link\]](#)
- Rizea, C., Staden, R. I. S., & Staden, J. F. (2019). Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting. PubMed. Retrieved February 9, 2026, from [\[Link\]](#)

- Kim, J., Kim, S., Lee, J., & Kim, D. (n.d.). Method for Screening and Confirming Meldonium in Human Urine by High- Resolution Mass Spectrometry and Identification of Endogenous Interferences for Anti-Doping Testing. Retrieved February 9, 2026, from [[Link](#)]
- Collins, D. C., & Grinberg, N. (2009). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. PMC. Retrieved February 9, 2026, from [[Link](#)]
- Görgens, C., Guddat, S., Dib, J., Geyer, H., Schänzer, W., & Thevis, M. (2015). Mildronate (Meldonium) in professional sports - monitoring doping control urine samples using hydrophilic interaction liquid chromatography - high resolution/high accuracy mass spectrometry. PubMed. Retrieved February 9, 2026, from [[Link](#)]
- Majors, R. E. (n.d.). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC International. Retrieved February 9, 2026, from [[Link](#)]
- World Anti-Doping Agency. (2016, April 11). NOTICE - MELDONIUM. Retrieved February 9, 2026, from [[Link](#)]
- World Anti-Doping Agency. (2017, November 15). WADA Technical Document – TD2018MRPL. Retrieved February 9, 2026, from [[Link](#)]
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved February 9, 2026, from [[Link](#)]
- Espy, R. D., Teunissen, S. F., & Cooks, R. G. (2015). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 26(8), 1369–1376. [[Link](#)]
- Hmelnickis, J., Pugovics, O., Kazoka, H., Viksna, A., Susinskis, I., & Kokums, K. (2008). Application of hydrophilic interaction chromatography for simultaneous separation of six impurities of mildronate substance. ResearchGate. Retrieved February 9, 2026, from [[Link](#)]
- Núñez, O., Moyano, E., & Galceran, M. T. (2004). Comparison of different sorbent materials for on-line solid-phase extraction with liquid chromatography-atmospheric pressure chemical

ionization mass spectrometry of phenols. ResearchGate. Retrieved February 9, 2026, from [\[Link\]](#)

- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. *LCGC International*, 22(1), 1-6. [\[Link\]](#)
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved February 9, 2026, from [\[Link\]](#)
- Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved February 9, 2026, from [\[Link\]](#)
- Sports Integrity Initiative. (2017, October 31). WADA 2016 Test Figures P3: Meldonium most common AAF. Retrieved February 9, 2026, from [\[Link\]](#)
- Hmelnickis, J., Pugovics, O., Kazoka, H., Viksna, A., Susinskis, I., & Kokums, K. (2008). Application of hydrophilic interaction chromatography for simultaneous separation of six impurities of mildronate substance. *PubMed*. Retrieved February 9, 2026, from [\[Link\]](#)
- World Anti-Doping Agency. (2016, April 12). WADA Statement on Meldonium Notice issued to Stakeholders. Retrieved February 9, 2026, from [\[Link\]](#)
- Nawrocki, J., & Rutan, S. (2018). Hydrophilic-Interaction Chromatography: An Update. *LCGC International*, 31(6), 1-11. [\[Link\]](#)
- Wang, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. *PMC*. Retrieved February 9, 2026, from [\[Link\]](#)
- Ham, K. M., & Lee, J. H. (2023). Dilute and shoot approach for toxicology testing. *PMC*. Retrieved February 9, 2026, from [\[Link\]](#)
- Crompton, L. A., & Williams, H. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. *Technology Networks*. Retrieved February 9, 2026, from [\[Link\]](#)

- Hawach Scientific. (n.d.). 3 Types of SPE Cartridges: Silica Gel, High Polymer, Inorganic Material. Retrieved February 9, 2026, from [\[Link\]](#)
- Płotka-Wasyłka, J., et al. (2021).  $\beta$ -Cyclodextrin Derivative Grafted on Silica Gel Represents a New Polymeric Sorbent for Extracting Nitisinone from Model Physiological Fluids. MDPI. Retrieved February 9, 2026, from [\[Link\]](#)
- Ashenden, M. (2016). Meldonium and the WADA Prohibited List. Australian Prescriber, 39(2), 43. [\[Link\]](#)
- Cautela, J., et al. (2021). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Retrieved February 9, 2026, from [\[Link\]](#)
- Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved February 9, 2026, from [\[Link\]](#)
- Pico, Y., et al. (2004). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. ResearchGate. Retrieved February 9, 2026, from [\[Link\]](#)
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved February 9, 2026, from [\[Link\]](#)
- KCAS Bioanalytical Services. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved February 9, 2026, from [\[Link\]](#)

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- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]

- [3. Method for Screening and Confirming Meldonium in Human Urine by High- Resolution Mass Spectrometry and Identification of Endogenous Interferences for Anti-Doping Testing \[accesson.kr\]](#)
- [4. chromatographytoday.com \[chromatographytoday.com\]](#)
- [5. shimadzu.com \[shimadzu.com\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. Internal Standards in LC–MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK \[dmpkservice.wuxiapptec.com\]](#)
- [8. biopharmaservices.com \[biopharmaservices.com\]](#)
- [9. wada-ama.org \[wada-ama.org\]](#)
- [10. \[Identification of meldonium in the urine of volunteers using high-performance liquid chromatography-tandem mass spectrometry after consumption of milk of cows treated with a preventive course of the veterinary drug Emidonol®\] - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. Mildronate \(Meldonium\) in professional sports – monitoring doping control urine samples using hydrophilic interaction liquid chromatography – high resolution/high accuracy mass spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. wada-ama.org \[wada-ama.org\]](#)
- [13. chromatographyonline.com \[chromatographyonline.com\]](#)
- [14. Ion suppression \(mass spectrometry\) - Wikipedia \[en.wikipedia.org\]](#)
- [15. Dilute and shoot approach for toxicology testing - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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